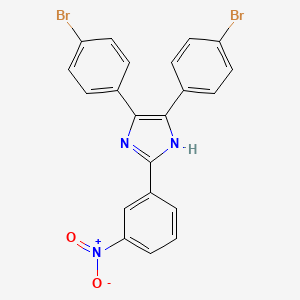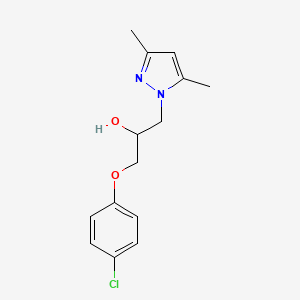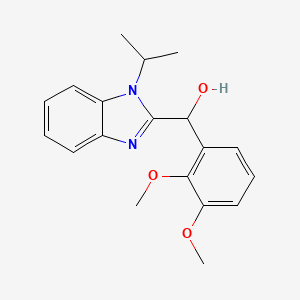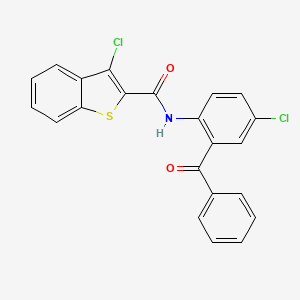
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, where it can be used to selectively kill cancer cells.
Mécanisme D'action
The mechanism of action of 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole involves its ability to inhibit the activity of enzymes involved in cancer cell growth. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. By inhibiting this enzyme, 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole can effectively stop the growth of cancer cells.
Biochemical and Physiological Effects:
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole has been found to have several biochemical and physiological effects. In addition to its ability to inhibit the activity of topoisomerase II, this compound has also been found to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs in normal cells, but is often disrupted in cancer cells. By inducing apoptosis, 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole can effectively kill cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole in lab experiments is its ability to selectively target cancer cells. This compound has been found to be highly effective in killing cancer cells, while leaving normal cells unharmed. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic at high concentrations, and caution must be taken when handling it.
Orientations Futures
There are several future directions for research on 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of the compound's properties for use in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations. Overall, 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole has shown great promise in the field of scientific research, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole can be achieved using various methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction between 4-bromoaniline, 3-nitrophenylboronic acid, and 4-bromobenzonitrile in the presence of a palladium catalyst. The reaction proceeds smoothly to yield the desired product.
Propriétés
IUPAC Name |
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2N3O2/c22-16-8-4-13(5-9-16)19-20(14-6-10-17(23)11-7-14)25-21(24-19)15-2-1-3-18(12-15)26(27)28/h1-12H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAPSENNFBDOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)

![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)
![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)




![4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231385.png)
